molecular formula C13H9BrCl2N2O2 B246134 N-(5-bromopyridin-2-yl)-2-(2,4-dichlorophenoxy)acetamide

N-(5-bromopyridin-2-yl)-2-(2,4-dichlorophenoxy)acetamide

Katalognummer B246134
Molekulargewicht: 376 g/mol
InChI-Schlüssel: NXLWCHWLAXGJMM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(5-bromopyridin-2-yl)-2-(2,4-dichlorophenoxy)acetamide, commonly known as BDA-410, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. BDA-410 is a potent inhibitor of the protein kinase CK2, which plays a crucial role in various cellular processes, including cell growth, differentiation, and proliferation.

Wirkmechanismus

BDA-410 inhibits CK2 by binding to the ATP-binding site of the kinase. CK2 is a serine/threonine kinase that phosphorylates various proteins involved in cellular processes such as cell growth, differentiation, and proliferation. Inhibition of CK2 by BDA-410 results in the downregulation of these processes, leading to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
BDA-410 has been shown to have a potent inhibitory effect on CK2, with an IC50 value of 0.5 μM. BDA-410 has also been shown to inhibit the proliferation of cancer cells in vitro and in vivo. In addition to its anti-cancer effects, BDA-410 has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. BDA-410 has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

Vorteile Und Einschränkungen Für Laborexperimente

BDA-410 is a highly potent and selective inhibitor of CK2, making it an ideal tool for studying the role of CK2 in various cellular processes. However, BDA-410 has some limitations for lab experiments. BDA-410 is a small molecule inhibitor, and as such, it may have off-target effects on other kinases. Additionally, BDA-410 has poor solubility in water, which may limit its use in some experiments.

Zukünftige Richtungen

BDA-410 has shown promising results in preclinical studies, and further research is needed to explore its potential therapeutic applications. One possible future direction is the development of BDA-410 derivatives with improved solubility and selectivity. Additionally, BDA-410 could be combined with other anti-cancer agents to enhance its efficacy. Finally, the role of CK2 in other diseases such as cardiovascular disease and diabetes could be explored using BDA-410 as a tool.

Synthesemethoden

The synthesis of BDA-410 involves several steps, starting with the reaction of 2,4-dichlorophenol with 2-bromoacetyl bromide to obtain 2,4-dichloro-2-bromoacetylphenol. This intermediate is then reacted with 5-bromopyridine-2-amine to produce the final product, BDA-410. The synthesis of BDA-410 has been optimized to yield a high purity product with good reproducibility.

Wissenschaftliche Forschungsanwendungen

BDA-410 has been extensively studied for its potential therapeutic applications. CK2 is overexpressed in various types of cancer, and its inhibition by BDA-410 has been shown to induce apoptosis in cancer cells. BDA-410 has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, BDA-410 has been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Eigenschaften

Molekularformel

C13H9BrCl2N2O2

Molekulargewicht

376 g/mol

IUPAC-Name

N-(5-bromopyridin-2-yl)-2-(2,4-dichlorophenoxy)acetamide

InChI

InChI=1S/C13H9BrCl2N2O2/c14-8-1-4-12(17-6-8)18-13(19)7-20-11-3-2-9(15)5-10(11)16/h1-6H,7H2,(H,17,18,19)

InChI-Schlüssel

NXLWCHWLAXGJMM-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1Cl)Cl)OCC(=O)NC2=NC=C(C=C2)Br

Kanonische SMILES

C1=CC(=C(C=C1Cl)Cl)OCC(=O)NC2=NC=C(C=C2)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.